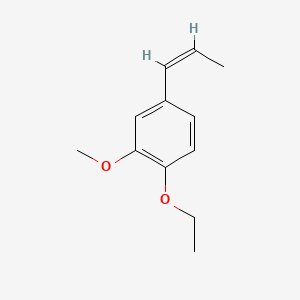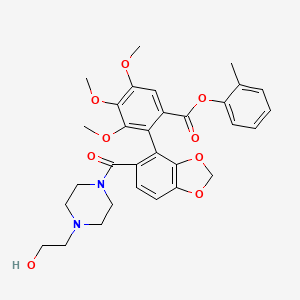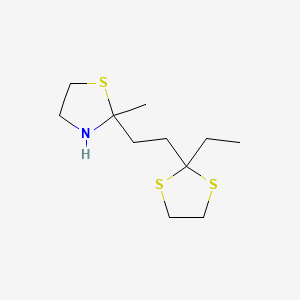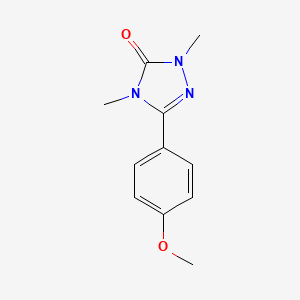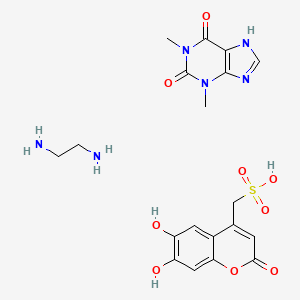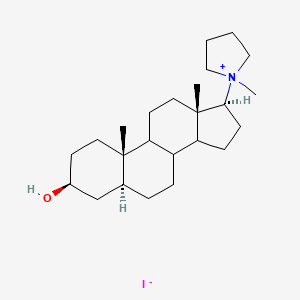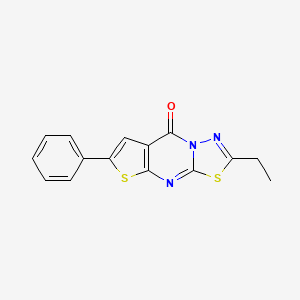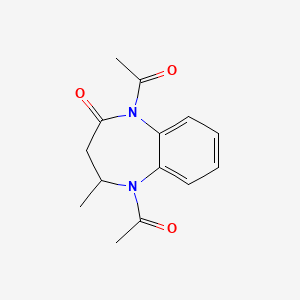
4,5-Dihydro-1,5-diacetyl-4-methyl-1H-1,5-benzodiazepin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,5-Dihydro-1,5-diacetyl-4-methyl-1H-1,5-benzodiazepin-2(3H)-one” is a benzodiazepine derivative Benzodiazepines are a class of psychoactive drugs known for their sedative and anxiolytic effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “4,5-Dihydro-1,5-diacetyl-4-methyl-1H-1,5-benzodiazepin-2(3H)-one” typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene ring and other necessary reagents.
Cyclization: The key step involves the cyclization of the intermediate compounds to form the benzodiazepine core.
Acetylation: The final steps include acetylation to introduce the acetyl groups at the desired positions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or other susceptible positions.
Reduction: Reduction reactions could be used to modify the benzodiazepine core or other functional groups.
Substitution: Various substitution reactions can be performed to introduce different substituents on the benzene ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups.
科学的研究の応用
“4,5-Dihydro-1,5-diacetyl-4-methyl-1H-1,5-benzodiazepin-2(3H)-one” could have several scientific research applications:
Chemistry: As a model compound for studying benzodiazepine chemistry and reactions.
Biology: Investigating its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Potential therapeutic applications in treating anxiety, insomnia, and other conditions.
Industry: Possible use in the synthesis of other benzodiazepine derivatives or related compounds.
作用機序
The mechanism of action for benzodiazepine derivatives typically involves binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This enhances the effect of the neurotransmitter GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The specific molecular targets and pathways for “4,5-Dihydro-1,5-diacetyl-4-methyl-1H-1,5-benzodiazepin-2(3H)-one” would need to be elucidated through further research.
類似化合物との比較
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar sedative and anxiolytic effects.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used for its anticonvulsant properties.
Uniqueness
“4,5-Dihydro-1,5-diacetyl-4-methyl-1H-1,5-benzodiazepin-2(3H)-one” may have unique properties or effects due to its specific chemical structure, which could differentiate it from other benzodiazepines in terms of potency, duration of action, or side effect profile.
特性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
1,5-diacetyl-2-methyl-2,3-dihydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C14H16N2O3/c1-9-8-14(19)16(11(3)18)13-7-5-4-6-12(13)15(9)10(2)17/h4-7,9H,8H2,1-3H3 |
InChIキー |
ZSPPQCKQPRRKSY-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)N(C2=CC=CC=C2N1C(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


